6-Bromo-3-cyano-2-nitrophenylacetic acid
Description
“6-Bromo-3-cyano-2-nitrophenylacetic acid” is a chemical compound with the molecular formula C9H5BrN2O4 . It has a molecular weight of 285.05 .
Molecular Structure Analysis
The molecular structure of “6-Bromo-3-cyano-2-nitrophenylacetic acid” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can help optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP). The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis
The chemical reactivity of “6-Bromo-3-cyano-2-nitrophenylacetic acid” and similar compounds can be analyzed through various reactions. For instance, protodeboronation of pinacol boronic esters is a reaction that’s been reported in the synthesis of related compounds . Additionally, the cyanoacetylation of amines is another reaction that’s been used in the synthesis of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-3-cyano-2-nitrophenylacetic acid” can be analyzed based on its molecular structure. It has a molecular weight of 285.05 . Other properties such as solubility, density, melting point, and boiling point can be determined through experimental methods .properties
IUPAC Name |
2-(6-bromo-3-cyano-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-2-1-5(4-11)9(12(15)16)6(7)3-8(13)14/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKYSXKOTCQWCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)[N+](=O)[O-])CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-cyano-2-nitrophenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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